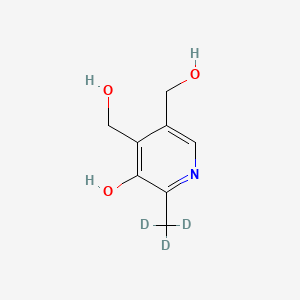

Pyridoxine-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H11NO3 |

|---|---|

Molekulargewicht |

172.20 g/mol |

IUPAC-Name |

4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol |

InChI |

InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3/i1D3 |

InChI-Schlüssel |

LXNHXLLTXMVWPM-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)CO |

Kanonische SMILES |

CC1=NC=C(C(=C1O)CO)CO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Pyridoxine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary methods for synthesizing deuterated pyridoxine (Vitamin B6), with a focus on Pyridoxine-d3. The document outlines experimental protocols, presents quantitative data for comparison, and illustrates the relevant synthetic and biological pathways. This information is critical for professionals engaged in metabolic research, pharmacokinetic studies, and the development of internal standards for mass spectrometry-based quantification.

Introduction

Pyridoxine, a key vitamer of the Vitamin B6 family, plays a pivotal role as a cofactor in over 140 enzymatic reactions, primarily in amino acid metabolism.[1] Isotopic labeling of pyridoxine, particularly with deuterium, provides an invaluable tool for metabolic research and quantitative bioanalysis.[2][3] Deuterated pyridoxine serves as an ideal internal standard for isotope dilution mass spectrometry, enabling precise quantification of its unlabeled counterpart in complex biological matrices.[4] Furthermore, its use as a metabolic tracer allows researchers to track the fate of Vitamin B6 in vivo, offering insights into its absorption, distribution, metabolism, and excretion (ADME).[5]

This guide focuses on two principal, well-documented methods for introducing deuterium into the pyridoxine molecule:

-

Base-Catalyzed Hydrogen-Deuterium Exchange: To label the methyl group at the C2 position.

-

Deuteride Reduction: To label the hydroxymethyl group at the C5 position.

Method 1: Synthesis of this compound by Base-Catalyzed Exchange

This method introduces three deuterium atoms onto the methyl group at the C2 position of the pyridine ring. The strategy involves protecting the phenolic hydroxyl group as a benzyl ether, performing a base-catalyzed exchange in deuterium oxide, and subsequent deprotection via hydrogenation.

Experimental Protocol

Step 1: N-Benzylation of Pyridoxine (Protection)

-

Starting Material: Pyridoxine hydrochloride.

-

Procedure: The initial step involves the protection of the pyridoxine molecule, typically via benzylation, to prevent unwanted side reactions. This creates an N-benzylpyridoxine intermediate.[5] This step is crucial as the subsequent base-catalyzed exchange is performed on this protected form.

Step 2: Base-Catalyzed Deuterium Exchange

-

Reagents: N-benzylpyridoxine, Sodium Deuteroxide (NaOD) in Deuterium Oxide (D₂O).

-

Procedure:

-

Dissolve N-benzylpyridoxine in a solution of NaOD in D₂O.

-

Heat the mixture to facilitate the exchange of protons for deuterons on the 2-methyl group. The reaction is rapid and can be monitored by proton NMR spectroscopy.[5]

-

After the exchange is complete (typically within 30 minutes), neutralize the solution with Deuterium Chloride (DCl) in D₂O.[5]

-

Step 3: Debenzylation (Deprotection)

-

Reagents: The deuterated N-benzylpyridoxine product from Step 2, Palladium on Carbon (Pd/C) catalyst.

-

Procedure:

-

Transfer the neutralized solution to a hydrogenation vessel containing a Pd/C catalyst.

-

Subject the mixture to hydrogenation to cleave the benzyl protecting group.

-

Upon completion, filter the catalyst and concentrate the filtrate to yield Pyridoxine-d₃ hydrochloride.

-

Logical Workflow for this compound Synthesis

Caption: Workflow for this compound synthesis via base-catalyzed exchange.

Method 2: Synthesis of Pyridoxine-d2 by Deuteride Reduction

This approach introduces two deuterium atoms at the 5-hydroxymethyl position by reducing a carboxylic acid precursor with a deuterated reducing agent.

Experimental Protocol

Step 1: Preparation of the Starting Material

-

Precursor: The synthesis starts with α⁴,3-O-isopropylidene-5-pyridoxic acid, which is derived from pyridoxine. The isopropylidene group protects the hydroxyl groups at the C3 and C4 positions.

Step 2: Reduction with Lithium Aluminum Deuteride

-

Reagents: α⁴,3-O-isopropylidene-5-pyridoxic acid, Lithium Aluminum Deuteride (LiAlD₄), Tetrahydrofuran (THF).

-

Procedure:

-

Suspend Lithium Aluminum Deuteride (10 g, 0.24 mol) in 2 L of anhydrous THF in a 5-liter, three-neck flask.[5]

-

Add the α⁴,3-O-isopropylidene-5-pyridoxic acid (41.2 g) to the suspension.

-

Stir the mixture overnight at room temperature. Monitor the reaction by observing the shift in UV absorption maximum at pH 7 from 281 nm (acid) to 290 nm (alcohol).[5]

-

Carefully add water (approx. 55 ml) to quench the excess LiAlD₄.[5]

-

Filter the precipitated aluminum hydroxides and concentrate the filtrate to yield isopropylidene pyridoxine-d₂ hydrochloride.

-

Step 3: Deprotection

-

Reagents: Isopropylidene pyridoxine-d₂ hydrochloride, 0.1 N Hydrochloric Acid (HCl).

-

Procedure:

-

Suspend the product from Step 2 in 0.1 N HCl.

-

Heat the suspension on a steam bath for at least 1 hour to remove the isopropylidene protecting group.[5]

-

Monitor the hydrolysis by the increase in UV absorption at 325 nm at pH 7.[5]

-

Cool the solution to crystallize the product. Further concentration may be required to obtain additional product.

-

Experimental Workflow for Pyridoxine-d2 Synthesis

Caption: Workflow for Pyridoxine-d2 synthesis via deuteride reduction.

Quantitative Data Summary

The following tables summarize the reported yields and isotopic purity for the described synthetic methods. Data is compiled from scientific literature and commercial suppliers.

Table 1: Reaction Yields

| Synthesis Step | Method | Reported Yield | Reference |

| Reduction of Isopropylidene Pyridoxic Acid to Isopropylidene Pyridoxine-d₂ | Deuteride Reduction | 77% | [5] |

| Hydrolysis of Isopropylidene Pyridoxine-d₂ | Deuteride Reduction | 100% | [5] |

| Overall Synthesis of [¹³C₃]-PN (multi-step) | Diels-Alder Route | 17% | [6] |

Table 2: Isotopic Purity

| Compound | Labeling Method | Isotopic Distribution (d₀, d₁, d₂, d₃) | Atom % D | Reference |

| Pyridoxine-d₂ | Deuteride Reduction | 3.6%, 10.7%, 85.6%, 0.2% | - | [5] |

| Pyridoxine-(methyl-d₃) hydrochloride | Base-Catalyzed Exchange (presumed) | - | ≥98% | [2] |

| Pyridoxal-(methyl-d₃) | Derived from Pyridoxine-d₃ | - | ≥98% |

Biological Pathways of Vitamin B6 Metabolism

Vitamin B6 is metabolized in vivo through two primary pathways: the de novo synthesis pathway , which creates the vitamin from simple precursors, and the salvage pathway , which interconverts different forms of the vitamin. The biologically active form is Pyridoxal 5'-phosphate (PLP).

De Novo and Salvage Pathways

The de novo pathway synthesizes PLP from precursors derived from glycolysis and the pentose phosphate pathway.[1] The salvage pathway is crucial for converting dietary forms of Vitamin B6 (pyridoxine, pyridoxal, pyridoxamine) and for recycling existing vitamers into the active PLP cofactor.[1] Deuterated pyridoxine introduced into a biological system would enter the salvage pathway to be converted into other deuterated vitamers.

Caption: Simplified Vitamin B6 de novo synthesis and salvage pathways.

References

- 1. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridoxine-(methyl-d3) hydrochloride ≥98 atom % D, ≥96% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

Commercial Suppliers and Technical Applications of Pyridoxine-d3 for Research: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for Pyridoxine-d3, a deuterated internal standard crucial for accurate quantification in research and clinical settings. It further details an experimental protocol for its application in quantifying pyridoxine (Vitamin B6) in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Commercial Availability of this compound

This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The selection of a supplier often depends on factors such as purity, isotopic enrichment, availability, and cost. Below is a comparative table of offerings from prominent commercial sources.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Form |

| Sigma-Aldrich | Pyridoxine-(methyl-d3) hydrochloride | 1189921-12-7 | ≥98 atom % D | ≥96% (CP) | Powder |

| MedChemExpress | This compound hydrochloride | 1189921-12-7 | Not specified | 99.0% | Not specified |

| Cambridge Isotope Laboratories, Inc. | Vitamin B₆ (pyridoxine·HCl) (methyl-D₃, 98%) | 1189921-12-7 | 98% | 96% | Neat |

| Santa Cruz Biotechnology, Inc. | This compound Hydrochloride | 1189921-12-7 | Not specified | Not specified | Not specified |

Data is subject to change and should be verified on the respective supplier's website.

The Role of this compound in Research

Deuterium-labeled compounds, such as this compound, are indispensable tools in modern analytical chemistry, particularly in mass spectrometry-based quantification.[1] The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass but nearly identical chemical properties to its unlabeled counterpart. This characteristic makes this compound an ideal internal standard for isotope dilution mass spectrometry.[1]

When added to a biological sample at a known concentration, this compound co-elutes with the endogenous, unlabeled pyridoxine during chromatographic separation. By comparing the signal intensities of the labeled and unlabeled compounds in the mass spectrometer, researchers can accurately determine the concentration of pyridoxine in the original sample, correcting for any sample loss during preparation and analysis. This method is widely adopted for its high precision and accuracy in quantifying vitamin B6 vitamers in various biological fluids like plasma, serum, and cerebrospinal fluid.[2][3]

Experimental Protocol: Quantification of Pyridoxine in Human Plasma using UPLC-MS/MS

This section details a typical experimental protocol for the quantitative analysis of pyridoxine in human plasma using this compound as an internal standard. This method is adapted from established procedures in the scientific literature.[2][3][4]

Materials and Reagents

-

Human plasma (collected in EDTA tubes)

-

This compound (from a commercial supplier)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes

-

UPLC system coupled to a triple quadrupole mass spectrometer

Sample Preparation

-

Thaw Plasma: Thaw frozen human plasma samples on ice.

-

Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a this compound internal standard working solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. This step precipitates the proteins which can interfere with the analysis.[3]

-

Vortex and Centrifuge: Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation. Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. The specific gradient profile should be optimized for the best separation.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is standard for UPLC systems.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for pyridoxine and its deuterated analog.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

Pyridoxine: The precursor ion (Q1) is the protonated molecule [M+H]⁺. The product ion (Q3) is a specific fragment generated by collision-induced dissociation. The exact m/z values should be determined by direct infusion of a standard solution.

-

This compound: Similar to pyridoxine, the [M+H]⁺ ion is monitored in Q1, and a characteristic fragment ion is monitored in Q3. The mass difference of 3 Da will be observed for the d3-labeled standard.

-

-

Data Analysis and Quantification

The concentration of pyridoxine in the plasma sample is determined by calculating the peak area ratio of the endogenous pyridoxine to the this compound internal standard. A calibration curve is constructed by analyzing a series of standards with known concentrations of pyridoxine and a fixed concentration of the internal standard.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantification of pyridoxine in a biological sample using this compound as an internal standard.

Caption: Workflow for the quantification of pyridoxine using this compound.

Conclusion

This compound is a critical tool for researchers requiring precise and accurate quantification of vitamin B6. Its commercial availability from multiple suppliers ensures accessibility for various research and development applications. The detailed UPLC-MS/MS protocol provided in this guide offers a robust method for the analysis of pyridoxine in biological matrices, contributing to advancements in clinical diagnostics, nutritional science, and drug development. The use of a deuterated internal standard like this compound is the gold standard for achieving reliable and reproducible results in quantitative bioanalysis.

References

- 1. Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Pyridoxine-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of Pyridoxine-d3 (a deuterium-labeled form of Vitamin B6) in biological systems. By leveraging the stability of the deuterium isotope, this compound serves as a valuable tracer in pharmacokinetic and metabolic studies, offering precise insights into the absorption, distribution, metabolic conversion, and excretion of Vitamin B6. This document details the metabolic pathways, summarizes available quantitative data, outlines experimental protocols for its analysis, and provides visual representations of the key processes.

Introduction to Pyridoxine and the Role of Isotopic Labeling

Pyridoxine is a water-soluble vitamin that, in its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), plays a crucial role in over 100 enzymatic reactions, primarily related to amino acid metabolism.[1] Understanding the pharmacokinetics and metabolism of pyridoxine is essential for determining dietary requirements, assessing deficiency, and developing therapeutic applications.

The use of stable isotope-labeled compounds, such as this compound, has revolutionized the study of its metabolism. Unlike radioisotopes, stable isotopes are non-radioactive and safe for human studies. The deuterium label allows for the differentiation of the administered dose from the endogenous vitamin B6 pool, enabling precise measurement of its metabolic fate.

Absorption, Distribution, and Excretion

The metabolism of this compound is generally understood to follow the same pathways as its unlabeled counterpart.

-

Absorption: Pyridoxine is readily absorbed from the gastrointestinal tract, primarily in the jejunum.[2] The bioavailability of pyridoxine from supplements is high.

-

Distribution: Following absorption, pyridoxine is transported to the liver, which is the primary site of its metabolism.[2][3] It is also distributed to other tissues, including the brain and muscles.[2]

-

Excretion: The primary excretory product of pyridoxine metabolism is 4-pyridoxic acid (4-PA), which is eliminated in the urine.[2][4][5] Studies have shown that urinary excretion is the main route for the elimination of vitamin B6.[5]

Metabolic Pathways of this compound

The metabolic activation of this compound involves a series of enzymatic conversions, primarily in the liver, to its active coenzyme form, Pyridoxal-d2 5'-phosphate (PLP-d2). The deuterium atoms on the hydroxymethyl group at the 5-position are retained through this process.

The key enzymatic steps are:

-

Phosphorylation: this compound is phosphorylated by pyridoxal kinase to form this compound 5'-phosphate (PNP-d3).

-

Oxidation: PNP-d3 is then oxidized by pyridoxine-5'-phosphate oxidase (PNPO) to yield the active coenzyme, Pyridoxal-d2 5'-phosphate (PLP-d2).[1]

-

Catabolism: For excretion, Pyridoxal-d2 is oxidized by aldehyde oxidase to 4-Pyridoxic acid-d2 (4-PA-d2), the major urinary metabolite.

The metabolic pathway of this compound is depicted in the following diagram:

Quantitative Analysis of this compound and its Metabolites

While specific pharmacokinetic data for this compound is limited in publicly available literature, studies on unlabeled pyridoxine provide a basis for expected concentrations and clearance rates. The use of deuterated standards in mass spectrometry allows for highly sensitive and specific quantification.

Table 1: Representative Plasma Concentrations of B6 Vitamers After Oral Supplementation

| Vitamer | Baseline (nmol/L) | Peak Concentration (nmol/L) | Time to Peak (hours) |

| Pyridoxine (PN) | Undetectable | ~13.5 ± 2.1 | ~3 |

| Pyridoxal 5'-phosphate (PLP) | ~35 | ~2787 ± 329 | Plateau after ~10 |

| 4-Pyridoxic acid (4-PA) | ~22 | Varies with dose | ~3 |

Note: Data is adapted from a study using oral pyridoxamine supplementation and is intended to provide a general reference for expected magnitudes and timelines.[6] Actual values for this compound may vary.

Table 2: Pharmacokinetic Parameters of Unlabeled Pyridoxine

| Parameter | Value | Reference |

| Elimination Half-life (4-PA) | 15-20 days | [2] |

| Urinary Excretion (% of dose) | 35-63% as 4-PA | [7] |

Experimental Protocols

The analysis of this compound and its metabolites in biological matrices typically involves stable isotope dilution mass spectrometry.

Sample Preparation

-

Sample Collection: Collect blood (plasma or whole blood) or urine samples at specified time points after administration of this compound.

-

Internal Standard Spiking: Add a known amount of a different isotopically labeled internal standard (e.g., Pyridoxine-d2 with a different number of deuterium atoms, or 13C-labeled pyridoxine) to the biological sample.

-

Protein Precipitation: For plasma or whole blood, precipitate proteins using an acid such as trichloroacetic acid or a solvent like acetonitrile.[8]

-

Extraction: The vitamers can be extracted using solid-phase extraction (SPE) for cleanup and concentration.

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl groups of the vitamers are typically derivatized (e.g., acetylation) to increase their volatility.[9]

Analytical Methodology

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple B6 vitamers.

-

Chromatography:

-

Column: A reversed-phase C18 or a similar column is typically used for separation.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid or acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each deuterated analyte and internal standard.

-

Table 3: Exemplary LC-MS/MS Parameters for B6 Vitamers

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 173.1 | 155.1 |

| Pyridoxal-d2 5'-phosphate (PLP-d2) | 250.1 | 152.1 |

| 4-Pyridoxic acid-d2 | 186.1 | 168.1 |

Note: These are representative values and should be optimized for the specific instrument and conditions.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique, particularly for the analysis of the major urinary metabolite, 4-PA-d2.

-

Chromatography:

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) is typically used.

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized deuterated 4-PA and the internal standard is used for quantification.[9]

-

Experimental and Logical Workflow Visualization

The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for a this compound tracer study and the logical relationship of the key metabolic enzymes.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals seeking to understand the intricacies of vitamin B6 metabolism. Its use in stable isotope tracer studies, coupled with advanced analytical techniques like LC-MS/MS and GC-MS, allows for precise and safe investigation of its pharmacokinetic profile. While further studies are needed to establish a comprehensive quantitative dataset for this compound, the methodologies and metabolic pathways outlined in this guide provide a solid foundation for future research in this area.

References

- 1. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Vitamin B6 metabolism by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary and fecal elimination of B6 and 4-pyridoxic acid on three levels of intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relationship between body store of vitamin B6 and plasma pyridoxal-P clearance: metabolic balance studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 7. The metabolism of small doses of vitamin B-6 in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Comparative Properties of Pyridoxine-d3 and Non-Labeled Pyridoxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the properties of pyridoxine-d3 and its non-labeled counterpart, pyridoxine. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and metabolic research. The guide details the physicochemical properties, pharmacokinetic considerations, and biological roles of both compounds, with a focus on the impact of deuterium substitution. Experimental protocols for analysis and diagrams of relevant pathways and workflows are also provided to support practical application in a laboratory setting.

Introduction to Pyridoxine and the Role of Deuteration

Pyridoxine, commonly known as vitamin B6, is a water-soluble vitamin that plays a crucial role in numerous metabolic processes. In the body, it is converted to its active coenzyme form, pyridoxal 5'-phosphate (PLP), which is essential for the function of over 140 enzymes involved in amino acid metabolism, neurotransmitter synthesis, and other critical biochemical reactions.[1][2]

Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can alter the physicochemical and pharmacokinetic properties of a molecule.[3][4] This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions that involve the cleavage of this bond.[3][5] This can potentially lead to a longer drug half-life, reduced formation of toxic metabolites, and improved therapeutic profiles.[6][7] this compound is most commonly utilized as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification of pyridoxine in biological samples.

Physicochemical Properties

| Property | Non-Labeled Pyridoxine | This compound Hydrochloride | Reference(s) |

| Molecular Formula | C₈H₁₁NO₃ | C₈D₃H₈NO₃·HCl | [8], |

| Molecular Weight | 169.18 g/mol | 208.66 g/mol | [8], |

| Appearance | White powder | White to off-white powder | [8], |

| Melting Point | 159-162 °C | Not explicitly stated, but expected to be similar to the non-labeled form. | [8] |

| Solubility | Soluble in water | Not explicitly stated, but expected to be soluble in water. | [8] |

| pKa | Data available in IUPAC Digitized pKa Dataset | Not available | [8] |

| LogP | -0.77 | Not available | [8] |

Pharmacokinetic Properties

Detailed pharmacokinetic studies directly comparing this compound and non-labeled pyridoxine in vivo are not currently available. The data presented below for non-labeled pyridoxine is based on human studies. The pharmacokinetic properties of this compound are inferred based on the principles of the kinetic isotope effect.

| Parameter | Non-Labeled Pyridoxine | This compound (Predicted Effects) | Reference(s) |

| Absorption | Readily absorbed from the gastrointestinal tract, mainly in the jejunum. High bioavailability. | Expected to have similar absorption characteristics. | [9],[10] |

| Distribution | Stored primarily in the liver, with smaller amounts in the brain and muscles. Highly protein-bound. Crosses the placenta. | Distribution is expected to be similar to the non-labeled form. | [9] |

| Metabolism | Metabolized in the liver to its active form, pyridoxal 5'-phosphate (PLP), and inactivated to 4-pyridoxic acid for excretion. | The rate of metabolism, particularly the conversion to 4-pyridoxic acid, may be slower due to the kinetic isotope effect at the deuterated methyl group. This could potentially lead to a longer half-life and increased exposure. | [9],[11],[3] |

| Elimination Half-Life | Approximately 15 to 20 days for the inactive metabolite, 4-pyridoxic acid. | Potentially longer than the non-labeled form due to slower metabolism. | [9] |

| Excretion | The inactive metabolite, 4-pyridoxic acid, is excreted in the urine. | The excretion profile may be altered due to a slower rate of metabolite formation. | [9] |

Pharmacodynamics and Biological Role

The pharmacodynamic effects of pyridoxine are exerted through its active form, PLP. No studies have directly compared the pharmacodynamic effects of this compound and non-labeled pyridoxine. It is hypothesized that the biological activity will be similar, as the core structure responsible for coenzymatic function remains unchanged. However, alterations in pharmacokinetics due to deuteration could potentially influence the magnitude and duration of the biological effects.

The primary role of pyridoxine is to act as a precursor for PLP, a coenzyme in over 140 enzymatic reactions, primarily in amino acid metabolism. These reactions include transamination, decarboxylation, and racemization. PLP is also essential for the synthesis of neurotransmitters such as serotonin, dopamine, norepinephrine, and GABA.[1][2]

Signaling and Metabolic Pathways

The metabolism of pyridoxine to its active and inactive forms involves several key enzymatic steps. The following diagram illustrates the primary metabolic pathway of pyridoxine.

References

- 1. researchgate.net [researchgate.net]

- 2. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of kinetic isotope effects in isotopic studies of metabolic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Metabolism of vitamin B 6 in the I-strain mouse. II. Oxidation of pyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accuracy and precision is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in ensuring the reliability and reproducibility of analytical data. From fundamental principles to practical applications, this document provides a comprehensive overview for researchers, scientists, and drug development professionals seeking to leverage this powerful technique.

The Core Principle: Isotope Dilution Mass Spectrometry

At the heart of using deuterated standards lies the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte—the deuterated standard—to the sample at the earliest stage of analysis.[1] Because the deuterated standard is chemically identical to the analyte, it experiences the same physical and chemical variations throughout the entire analytical workflow, from sample preparation to detection.[2] This co-behavior allows the deuterated standard to act as a perfect internal reference, correcting for a multitude of potential errors.

The mass spectrometer distinguishes between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio difference, which is created by the substitution of hydrogen atoms with heavier deuterium atoms.[3] By measuring the ratio of the analyte's signal intensity to that of the deuterated standard, a highly accurate and precise quantification of the analyte can be achieved, independent of sample loss, matrix effects, or instrument variability.[4]

Advantages of Deuterated Standards

The use of deuterated internal standards offers several key advantages over other types of internal standards, such as structural analogs:

-

Co-elution with the Analyte: Deuterated standards have nearly identical chromatographic properties to their non-deuterated counterparts, leading to co-elution during liquid chromatography (LC) separation. This is crucial for compensating for matrix effects that can vary across the chromatographic peak.[2]

-

Similar Ionization Efficiency: Since the chemical structure is virtually identical, the deuterated standard and the analyte exhibit very similar ionization efficiencies in the mass spectrometer's ion source. This ensures that any fluctuations in ionization conditions affect both compounds equally.[1]

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a major source of error in LC-MS analysis.[5] Because the deuterated standard is affected by the matrix in the same way as the analyte, it effectively normalizes these effects, leading to more accurate results.[2]

-

Improved Precision and Accuracy: By correcting for variability in sample preparation, injection volume, and instrument response, deuterated standards significantly improve the overall precision and accuracy of quantitative methods.[6][7]

Experimental Workflow and Protocols

The successful implementation of deuterated standards in a quantitative mass spectrometry workflow requires careful attention to detail at each step. The following diagram and protocol outline a general workflow for the use of deuterated internal standards in a typical bioanalytical application, such as therapeutic drug monitoring.

Caption: A generalized experimental workflow for quantitative analysis using deuterated internal standards in LC-MS/MS.

Detailed Experimental Protocol: Quantification of Immunosuppressants in Whole Blood

This protocol is a synthesized example for the therapeutic drug monitoring of immunosuppressants like tacrolimus, sirolimus, and everolimus, demonstrating the key steps where deuterated standards are employed.[2][6]

1. Preparation of Standards and Quality Controls (QCs):

- Prepare stock solutions of the non-labeled analytes and their corresponding deuterated internal standards (IS) in a suitable organic solvent (e.g., methanol).

- Prepare a series of calibration standards by spiking blank whole blood with known concentrations of the analytes.

- Prepare QC samples at low, medium, and high concentrations in blank whole blood.

2. Sample Preparation:

- To 50 µL of whole blood sample (calibrator, QC, or unknown), add 25 µL of the deuterated IS working solution.

- Vortex briefly to mix.

- Add 100 µL of a protein precipitation agent (e.g., zinc sulfate in methanol) to each sample.

- Vortex vigorously for 1 minute to precipitate proteins.

- Centrifuge at 10,000 x g for 5 minutes.

- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography:

- Use a C18 analytical column for chromatographic separation.

- Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- The gradient should be optimized to ensure separation of the analytes from potential interferences.

- Mass Spectrometry:

- Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

- Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and its corresponding deuterated IS.

4. Data Processing and Quantification:

- Integrate the peak areas for the analyte and the deuterated IS in each chromatogram.

- Calculate the peak area ratio of the analyte to the deuterated IS.

- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data and Performance Evaluation

The use of deuterated internal standards significantly enhances the performance of quantitative assays. The following tables summarize typical performance data from validated bioanalytical methods.

Table 1: Method Validation Parameters for the Quantification of Immunosuppressants using Deuterated Internal Standards [2]

| Parameter | Cyclosporine A | Tacrolimus | Sirolimus | Everolimus | Mycophenolic Acid |

| Linearity Range | 2 - 1250 ng/mL | 0.5 - 42.2 ng/mL | 0.6 - 49.2 ng/mL | 0.5 - 40.8 ng/mL | 0.01 - 7.5 µg/mL |

| Intra-assay Precision (CV%) | 0.9 - 14.7% | 0.9 - 14.7% | 0.9 - 14.7% | 0.9 - 14.7% | 0.9 - 14.7% |

| Inter-assay Precision (CV%) | 2.5 - 12.5% | 2.5 - 12.5% | 2.5 - 12.5% | 2.5 - 12.5% | 2.5 - 12.5% |

| Accuracy | 89 - 138% | 89 - 138% | 89 - 138% | 89 - 138% | 89 - 138% |

| Recovery | 76.6 - 84% | 76.6 - 84% | 76.6 - 84% | 76.6 - 84% | 76.6 - 84% |

Table 2: Comparison of Inter-patient Assay Imprecision for Sirolimus with a Deuterated vs. a Non-Isotopically Labeled Internal Standard

| Internal Standard Type | Inter-patient Assay Imprecision (CV%) |

| Deuterated Sirolimus (SIR-d3) | 2.7 - 5.7% |

| Desmethoxyrapamycin (DMR) | 7.6 - 9.7% |

Data synthesized from a study on sirolimus quantification.

Logical Relationships in Method Development

The selection and implementation of a deuterated internal standard is a critical part of the bioanalytical method development process. The following diagram illustrates the logical relationships and considerations involved.

References

- 1. scispace.com [scispace.com]

- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. nebiolab.com [nebiolab.com]

- 5. myadlm.org [myadlm.org]

- 6. texilajournal.com [texilajournal.com]

- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Enrichment of Pyridoxine-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of Pyridoxine-d3, a deuterated form of Vitamin B6. This stable isotope-labeled compound is a valuable tool in various research and development applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. This document details the synthetic pathways, experimental protocols, and analytical methods for the preparation and characterization of this compound.

Introduction to Pyridoxine and its Deuterated Analog

Pyridoxine, a vital form of Vitamin B6, is a water-soluble vitamin that plays a crucial role in numerous metabolic processes, including amino acid, carbohydrate, and lipid metabolism. It serves as a precursor to the coenzyme pyridoxal 5'-phosphate (PLP), which is essential for the function of a wide variety of enzymes.

The isotopic enrichment of pyridoxine with deuterium at the 2-methyl position to create this compound provides a stable, non-radioactive tracer. The increased mass of the deuterated molecule allows for its differentiation from the endogenous, unlabeled pyridoxine in biological systems using mass spectrometry. This makes this compound an invaluable tool for researchers in drug development and metabolic research.

Synthesis of this compound

The most common and effective method for the synthesis of this compound, with deuterium atoms specifically at the 2-methyl group, involves a three-step process:

-

Protection of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring is first protected to prevent unwanted side reactions. A common protecting group is the benzyl group, forming N-benzylpyridoxine.

-

Base-Catalyzed Deuterium Exchange: The key step is the base-catalyzed hydrogen-deuterium exchange at the 2-methyl group. This is achieved by treating the N-benzylpyridoxine with a deuterium source, typically deuterium oxide (D₂O), in the presence of a base.

-

Deprotection: The final step involves the removal of the protecting group to yield the desired this compound.

Signaling Pathway for this compound Synthesis

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound.

Synthesis of N-Benzylpyridoxine

-

Materials: Pyridoxine hydrochloride, benzyl bromide, sodium hydroxide, ethanol.

-

Procedure:

-

Dissolve Pyridoxine hydrochloride in ethanol.

-

Add a solution of sodium hydroxide in ethanol to neutralize the hydrochloride and deprotonate the phenolic hydroxyl group.

-

To the resulting solution, add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-benzylpyridoxine.

-

Base-Catalyzed Deuteration of N-Benzylpyridoxine

-

Materials: N-benzylpyridoxine, deuterium oxide (D₂O, 99.9 atom % D), sodium deuteroxide (NaOD) in D₂O (40 wt. %).

-

Procedure:

-

Dissolve N-benzylpyridoxine in deuterium oxide.

-

Add a catalytic amount of sodium deuteroxide solution.

-

Heat the mixture to 80-90°C and stir for 48-72 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the extent of deuteration by taking aliquots and analyzing by LC-MS.

-

After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Neutralize the solution with DCl in D₂O.

-

Lyophilize the solution to obtain the crude N-benzylthis compound.

-

Deprotection of N-Benzylthis compound

-

Materials: N-benzylthis compound, palladium on carbon (10% Pd/C), methanol, hydrogen gas.

-

Procedure:

-

Dissolve the crude N-benzylthis compound in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to hydrogenation at a suitable pressure (e.g., 50 psi) in a Parr hydrogenator.

-

Shake the reaction vessel at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization.

-

Analytical Characterization

The isotopic enrichment and purity of the synthesized this compound are critical parameters. Mass spectrometry is the primary analytical technique for this purpose.

Experimental Workflow for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Derivatization: this compound is often derivatized prior to GC-MS analysis to improve its volatility and chromatographic behavior. A common method is acetylation.

-

Treat the this compound sample with a mixture of acetic anhydride and pyridine.

-

Heat the mixture at 60-70°C for 1 hour.

-

Evaporate the reagents under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

-

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]

-

Oven Program: Start at 80°C (hold for 1 min), ramp to 200°C at 10°C/min (hold for 5 min), then ramp to 300°C at 20°C/min (hold for 2 min).[1]

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Quadrupole detector (e.g., Agilent 5977B).[1]

-

Ionization Mode: Electron Impact (EI) at 70 eV.[1]

-

Scan Range: m/z 50-500.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol.[2][3]

-

LC-MS/MS Parameters:

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.[2]

-

Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.[3]

-

Mobile Phase A: 2.5 mM ammonium formate in water.[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: A suitable gradient to achieve separation from potential impurities.

-

Flow Rate: 0.35 mL/min.[3]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor the transitions for pyridoxine (m/z 170 -> [fragment ion]) and this compound (m/z 173 -> [corresponding fragment ion]).

-

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and analysis of this compound.

Table 1: Synthesis and Product Specifications

| Parameter | Typical Value | Reference |

| Chemical Formula | C₈H₈D₃NO₃ | N/A |

| Molecular Weight | 172.19 g/mol | N/A |

| Overall Yield | 40-60% | Estimated |

| Chemical Purity | ≥98% (by HPLC) | Commercial Data |

| Isotopic Enrichment | ≥98 atom % D | Commercial Data |

Table 2: Mass Spectrometry Data for Isotopic Distribution

| Isotopologue | Abbreviation | Expected Relative Abundance (%) |

| Pyridoxine-d0 | d0 | < 1% |

| Pyridoxine-d1 | d1 | < 1% |

| Pyridoxine-d2 | d2 | < 2% |

| This compound | d3 | > 95% |

Note: The expected relative abundance is based on a target isotopic enrichment of ≥98 atom % D and may vary between synthetic batches.

Logical Relationship of Deuteration

The efficiency of the base-catalyzed deuterium exchange is dependent on several factors. The logical relationship between these factors and the desired outcome is depicted below.

Conclusion

This technical guide has outlined a robust and reproducible approach for the isotopic enrichment of this compound. The described synthetic route, utilizing a base-catalyzed deuterium exchange on a protected pyridoxine intermediate, is a well-established method for achieving high levels of deuterium incorporation at the 2-methyl position. The detailed analytical protocols for GC-MS and LC-MS/MS provide the necessary tools for the accurate determination of isotopic enrichment and chemical purity. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing this compound in their studies.

References

Stability and Storage of Pyridoxine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Pyridoxine-d3, a deuterated analog of Vitamin B6. Understanding the stability profile of this isotopically labeled compound is critical for its effective use in research and pharmaceutical development, ensuring the integrity of experimental results and the quality of drug products.

Core Stability and Storage Recommendations

This compound is generally considered a stable compound when stored under appropriate conditions. The primary factors influencing its stability are temperature, light, and moisture. To maintain its integrity and prevent degradation, the following storage conditions are recommended.

Summary of Storage Conditions

| Parameter | Recommendation | Source(s) |

| Temperature (Solid Form) | Store in a freezer at -20°C for long-term storage. | [1][2] |

| Temperature (In Solution) | For stock solutions, store at -20°C for up to one month or at -80°C for up to six months. | [3][4] |

| Light Exposure | Protect from light. | [1][5] |

| Atmosphere | Store in a tightly sealed container to protect from moisture. | [4][6] |

| Shipping | Can be shipped at room temperature for short periods (less than 2 weeks). | [4] |

Physicochemical Properties and Incompatibilities

This compound is typically supplied as a white to off-white crystalline powder. It is soluble in water and alcohol but practically insoluble in acetone, chloroform, and ether[5].

To prevent degradation and hazardous reactions, this compound should not be stored with or exposed to:

-

Strong acids and alkalis[4]

-

Strong oxidizing and reducing agents[4]

-

Oxidizing agents such as nitrates and chlorine bleaches, as this may pose an ignition risk[5].

Quantitative Stability Data

While specific long-term stability data for this compound is not extensively available in the public domain, studies on its non-deuterated counterpart, Pyridoxine, provide valuable insights into its stability profile. It is generally assumed that the deuteration at the methyl group does not significantly alter the core stability of the molecule under typical storage conditions.

A study on the stability of vitamins in parenteral nutrition (PN) solutions demonstrated that Pyridoxine is relatively stable. After 72 hours of storage, the residual quantities of Pyridoxine were:

-

At 4°C: 97.5% ± 1.0%

-

At 25°C with photoprotection: 93.1% ± 6.0%

-

At 25°C without photoprotection: 94.0% ± 5.0%

This indicates that less than 10% degradation occurred over three days under these conditions[7]. Another study on an extemporaneously compounded oral suspension of Pyridoxine showed that it maintained at least 94.2% of its original concentration for 91 days when stored at room temperature[4].

A thermogravimetric analysis of pyridoxine determined a shelf life of 0.9 years in a nitrogen atmosphere and 1.5 years in air at 25°C, based on the time for 5% decomposition[8].

Degradation Pathways

The degradation of Pyridoxine can occur through several pathways, including oxidation and bacterial degradation. The primary degradation product of Pyridoxine is often identified as Pyridoxal[9].

Bacterial Degradation of Pyridoxine

Bacteria capable of utilizing Pyridoxine as a sole carbon source employ distinct degradation pathways. Two primary pathways have been identified, both initiating with a dehydrogenation reaction but at different positions on the molecule[5][10].

References

- 1. jgtps.com [jgtps.com]

- 2. Stability indicating analytical method development and Validation for Isoniazide, Thiacetazone and Pyridoxine by RP-HPLC UV method | PDF [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridoxine Degradation Pathway [eawag-bbd.ethz.ch]

- 6. vitamin B6 degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. impactfactor.org [impactfactor.org]

Methodological & Application

Application Note: Pyridoxine-d3 as an Internal Standard for Vitamin B6 LC-MS/MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction Vitamin B6 is a crucial water-soluble vitamin that exists in several forms, collectively known as vitamers, including pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated counterparts. The accurate quantification of these vitamers, particularly pyridoxal 5'-phosphate (PLP), the primary active form in circulation, is vital for nutritional assessment and diagnosing deficiencies linked to various diseases.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred analytical technique due to its high sensitivity, selectivity, and accuracy.[3] The use of a stable isotope-labeled internal standard, such as Pyridoxine-d3, is fundamental to a robust LC-MS/MS method. This approach, known as a stable isotope dilution assay (SIDA), corrects for variations in sample preparation and matrix effects, ensuring precise and reliable quantification.[4][5]

Principle of the Method The quantification of Vitamin B6 (specifically, the pyridoxine form in this context) is achieved by adding a known quantity of a stable isotope-labeled internal standard (IS), this compound, to all samples, calibrators, and quality controls. This compound is chemically identical to pyridoxine but has a higher mass due to the replacement of three hydrogen atoms with deuterium.

During sample preparation and analysis, any loss of analyte will be mirrored by a proportional loss of the IS. In the mass spectrometer, the analyte and the IS are separated based on their mass-to-charge ratios (m/z). Quantification is performed by calculating the peak area ratio of the analyte to the IS. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of the analyte in an unknown sample is then determined from this curve. This method effectively minimizes errors arising from sample extraction, matrix effects, and instrument variability.

Experimental Protocols

This section details the materials and methodologies for the quantification of Vitamin B6 using this compound as an internal standard.

Materials and Reagents

-

Standards: Pyridoxine hydrochloride (≥99%), this compound hydrochloride.

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized Water (18.2 MΩ·cm).

-

Reagents: Formic acid, Trichloroacetic acid (TCA), Zinc sulfate heptahydrate, Ammonium formate.[4][6]

-

Glassware: Amber volumetric flasks and vials to protect light-sensitive vitamers.[7]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Individually prepare stock solutions of Pyridoxine and this compound by dissolving the compounds in deionized water. Store at -80°C in amber tubes to prevent degradation.[2]

-

Intermediate Solutions: Prepare intermediate mixed solutions by diluting the stock solutions with deionized water.

-

Working Calibration Standards: Prepare a series of working calibration standards by serial dilution of the intermediate solutions to cover the desired concentration range (e.g., 5 to 500 nmol/L).[1][8]

-

Working Internal Standard (IS) Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL).[4]

Sample Preparation (Protein Precipitation)

The following are common protein precipitation methods. The choice of method may depend on the biological matrix.

Method A: Trichloroacetic Acid (TCA) Precipitation [1]

-

Pipette 100 µL of the sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add a specified volume of the this compound internal standard solution.

-

Add 300 µL of a 10% TCA solution to precipitate proteins.[9][10]

-

Vortex the mixture for approximately 10 seconds.

-

Incubate on ice for 15 minutes.[6]

-

Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes.[6]

-

Transfer the clear supernatant to an amber HPLC vial for analysis.

Method B: Zinc Sulfate/Methanol Precipitation [6]

-

Pipette 300 µL of the whole blood sample into a microcentrifuge tube.

-

Add 100 µL of the this compound internal standard solution.

-

Add 500 µL of a precipitating agent (300mM ZnSO4·7H2O in methanol, 3:7 v/v).[6]

-

Vortex the mixture for approximately 10 seconds.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 20,000 x g for 10 minutes.

-

Transfer the clear supernatant to an amber HPLC vial for analysis.

Method C: Acetonitrile (ACN) Precipitation [8]

-

Mix the sample with the internal standard solution.

-

Add acetonitrile (typically in a 2:1 or 3:1 ratio of ACN to sample volume) to precipitate proteins.

-

Vortex and centrifuge as described in the methods above.

-

Transfer the supernatant for LC-MS/MS injection.

LC-MS/MS Conditions

The following are typical starting conditions. Optimization may be required based on the specific instrument and application.

| Parameter | Typical Setting |

| LC System | U(H)PLC System (e.g., Waters ACQUITY, Agilent 1290, Thermo Vanquish) |

| Column | Reversed-phase C18 or HILIC column (e.g., Symmetry C18) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | A linear gradient, for example, starting at 2-3% B, ramping up to 50-95% B, followed by re-equilibration.[4] |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 1 - 25 µL[4][11] |

| Total Run Time | 2.5 - 6 minutes[8][12] |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 2.5 - 4.0 kV[4] |

| Source Temperature | 300 - 400 °C[4] |

| Desolvation Gas Flow | 800 - 1000 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Pyridoxine: To be optimized (e.g., Q1: 170.1 -> Q3: 152.1) This compound: To be optimized (e.g., Q1: 173.1 -> Q3: 155.1) |

Note: Specific MRM transitions (Precursor Ion -> Product Ion) and collision energies must be optimized for the specific instrument by infusing standard solutions of pyridoxine and this compound.

Method Validation and Performance

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[8] The table below summarizes typical performance characteristics from published methods.

| Parameter | Matrix | Typical Value / Range | Reference |

| Linearity (R²) | Whole Blood, CSF | > 0.99 | [6][8] |

| Limit of Quantification (LOQ) | Whole Blood | 25.9 nmol/L (for PLP) | [12] |

| Plasma | 5 nmol/L (for PLP) | [1] | |

| Food Matrix | 0.0085 - 0.059 mg/kg | [4][5] | |

| Accuracy (% Recovery/Bias) | CSF | 90.5% - 120.1% | [8] |

| Whole Blood | 89% - 120% | [6] | |

| Food Matrix | 92% - 111% | [4][5] | |

| Precision (% CV / RSD) | |||

| Intra-day | Food Matrix | 4% - 10% | [4][5] |

| Inter-day | Whole Blood | 6.0% - 10.4% (for PLP) | [12] |

| Food Matrix | 4% - 10% | [4][5] |

Logical Relationship Diagram

This diagram illustrates the core principle of using a stable isotope-labeled internal standard for quantification.

References

- 1. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. agilent.com [agilent.com]

- 4. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. | Sigma-Aldrich [sigmaaldrich.com]

- 6. journals.plos.org [journals.plos.org]

- 7. waters.com [waters.com]

- 8. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nvkc.nl [nvkc.nl]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Pyridoxine (Vitamin B6) in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note presents a detailed and robust method for the quantitative analysis of pyridoxine (Vitamin B6) in human plasma. The protocol employs a simple protein precipitation step for sample preparation, followed by rapid and selective analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Pyridoxine-d3 is utilized as a stable isotope-labeled internal standard to ensure high accuracy and precision. This method is suitable for clinical research, nutritional assessment, and pharmacokinetic studies.

Introduction

Vitamin B6 is a crucial water-soluble vitamin that plays a vital role in numerous metabolic processes, including amino acid metabolism and neurotransmitter synthesis.[1] Accurate quantification of its circulating forms, such as pyridoxine, in human plasma is essential for diagnosing deficiencies and monitoring supplementation.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, specificity, and throughput.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring reliable quantification.

Experimental

Materials and Reagents

-

Pyridoxine hydrochloride (Analytical Standard)

-

This compound hydrochloride (Internal Standard, IS)

-

Trichloroacetic acid (TCA)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (EDTA)

Standard Solutions and Quality Control Samples

Stock solutions of pyridoxine and this compound are prepared in a suitable solvent, such as a methanol/water mixture. Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of pyridoxine into blank human plasma.

Sample Preparation

A protein precipitation method is employed for the extraction of pyridoxine from human plasma.[3][4]

-

Thaw : Bring human plasma samples, calibration standards, and QC samples to room temperature.

-

Aliquot : Transfer 100 µL of each sample into a microcentrifuge tube.

-

Add Internal Standard : Spike each tube with 10 µL of the this compound internal standard solution.

-

Precipitation : Add 200 µL of 10% (w/v) trichloroacetic acid in acetonitrile to each tube.

-

Vortex : Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge : Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed on a UPLC system using a C18 reversed-phase column.

-

Column: Acquity UPLC HSS T3 column (or equivalent)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient: A typical gradient starts at a low percentage of mobile phase B, ramps up to a high percentage to elute the analyte and internal standard, and then re-equilibrates to the initial conditions.

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Pyridoxine: To be determined by direct infusion and optimization (A common precursor ion is m/z 170.1)

-

This compound (IS): To be determined by direct infusion and optimization (A common precursor ion is m/z 173.1)

-

Results and Discussion

Method validation should be performed according to established bioanalytical method validation guidelines. The following table summarizes typical performance characteristics for the quantification of pyridoxine in human plasma using a similar LC-MS/MS method.

| Parameter | Typical Performance |

| Linearity Range | 1 - 500 ng/mL (Correlation coefficient > 0.995) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Experimental Workflow

Caption: Experimental workflow for pyridoxine quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of pyridoxine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for a variety of research and clinical applications.

References

Application Note: Quantitative Analysis of Vitamin B6 (Pyridoxine) in Food and Beverage Samples by UPLC-MS/MS with Pyridoxine-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a water-soluble vitamin that plays a vital role in numerous metabolic processes, including amino acid, carbohydrate, and lipid metabolism.[1][2] Accurate quantification of vitamin B6 in food and beverage products is crucial for nutritional labeling, quality control, and research purposes. This application note details a robust and sensitive method for the determination of pyridoxine, a key vitamer of the vitamin B6 group, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a stable isotope-labeled internal standard, Pyridoxine-d3. The use of an isotope dilution assay enhances accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][3]

Principle

This method employs a simple protein precipitation step for sample extraction. The extracted pyridoxine and the added internal standard, this compound, are separated using reversed-phase UPLC and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Stock Solutions Prepare individual stock solutions of Pyridoxine hydrochloride and this compound hydrochloride in a diluent of 10% methanol in water at a concentration of 1 mg/mL. Store these stock solutions at -20°C.

1.2. Working Standard Solutions Prepare a series of working standard solutions by serially diluting the Pyridoxine stock solution with the diluent to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL). A working internal standard solution of this compound is prepared at a concentration of 100 ng/mL.

1.3. Sample Preparation

-

Solid Samples (e.g., cereals, powders): Weigh 1-2 grams of the homogenized sample into a 50 mL centrifuge tube. Add a known volume of the this compound internal standard working solution.

-

Liquid Samples (e.g., beverages, milk): Pipette a known volume (e.g., 1-2 mL) of the liquid sample into a 50 mL centrifuge tube. Add a known volume of the this compound internal standard working solution.

-

Extraction: To the spiked sample, add 10 mL of 0.1 M perchloric acid or 10% trichloroacetic acid.[4][5] Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Instrumental Conditions

2.1. UPLC System

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-1 min: 2% B

-

1-5 min: 2-50% B

-

5-6 min: 50-95% B

-

6-7 min: 95% B

-

7-7.1 min: 95-2% B

-

7.1-10 min: 2% B (re-equilibration)

-

2.2. Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

MRM Transitions:

-

Pyridoxine: Precursor Ion (m/z) 170.1 → Product Ion (m/z) 152.1

-

This compound: Precursor Ion (m/z) 173.1 → Product Ion (m/z) 155.1

-

Data Presentation

The performance of this method was validated for linearity, accuracy, precision, and recovery. The results are summarized in the tables below.

Table 1: Linearity of Pyridoxine Calibration Curve

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.180 |

| 250 | 2.950 |

| 500 | 5.910 |

| R² | >0.999 |

Table 2: Accuracy and Precision

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (Mean ± SD, n=6) | Accuracy (%) | Precision (RSD, %) |

| 10 | 9.8 ± 0.4 | 98.0 | 4.1 |

| 100 | 102.1 ± 3.5 | 102.1 | 3.4 |

| 400 | 395.5 ± 12.7 | 98.9 | 3.2 |

Table 3: Recovery in Different Food Matrices

| Food Matrix | Spiked Concentration (ng/g or ng/mL) | Measured Concentration (ng/g or ng/mL) | Recovery (%) |

| Infant Formula | 50 | 47.5 | 95.0 |

| Orange Juice | 50 | 52.0 | 104.0 |

| Cereal | 50 | 46.0 | 92.0 |

Note: The quantitative data presented in these tables are representative and may vary based on the specific instrumentation and laboratory conditions.

Mandatory Visualization

Caption: Experimental workflow for the analysis of Vitamin B6.

Caption: Principle of Isotope Dilution for accurate quantification.

Conclusion

The described UPLC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and reliable approach for the quantitative analysis of vitamin B6 in a variety of food and beverage matrices. The simple sample preparation protocol and the accuracy afforded by the isotope dilution technique make this method well-suited for high-throughput laboratory settings in research, quality control, and regulatory compliance.

References

- 1. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vitamin B6 Analysis in Cerebrospinal Fluid Using Pyridoxine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a crucial cofactor in a multitude of enzymatic reactions essential for normal physiological functions, particularly in the central nervous system. Its vitamers, including pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms, play a vital role in neurotransmitter synthesis, amino acid metabolism, and gluconeogenesis.[1] Accurate quantification of vitamin B6 levels in cerebrospinal fluid (CSF) is critical for the diagnosis and monitoring of various neurological disorders, including pyridoxine-dependent epilepsy, and for assessing the biochemical impact of therapeutic interventions.[2][3]

This document provides a detailed protocol for the analysis of vitamin B6 in CSF using Pyridoxine-d3 as an internal standard with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[2][4]

I. Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of a validated UPLC-MS/MS method for the analysis of vitamin B6 vitamers in human CSF, utilizing isotopically labeled internal standards.[2]

Table 1: Method Validation Parameters in Surrogate Matrix (Ringer's Solution) [2]

| Parameter | Pyridoxine (PN) | Pyridoxal (PL) | Pyridoxamine (PM) | Pyridoxal 5'-phosphate (PLP) | 4-Pyridoxic Acid (PA) |

| Linearity Range (nmol/L) | 5 - 200 | 5 - 200 | 5 - 200 | 5 - 200 | 5 - 200 |

| Coefficient of Regression (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 | > 0.99 |

| Within-day Accuracy (%) | Not specified | Not specified | 114.5 | 85.4 | Not specified |

| Inter-day Accuracy (%) | Not specified | Not specified | Not specified | Not specified | Not specified |

| Within-day Precision (% RSD) | Not specified | Not specified | Not specified | 16.5 | 2.6 |

| Inter-day Precision (% RSD) | Not specified | Not specified | Not specified | Not specified | Not specified |

Table 2: Method Validation Parameters in Pooled Human CSF [2]

| Parameter | Pyridoxine (PN) | Pyridoxal (PL) | Pyridoxamine (PM) | Pyridoxal 5'-phosphate (PLP) | 4-Pyridoxic Acid (PA) |

| Within-day Accuracy (%) | 90.5 | 120.1 | Not specified | Not specified | Not specified |

| Inter-day Accuracy (%) | Not specified | Not specified | Not specified | Not specified | Not specified |

| Within-day Precision (% RSD) | Not specified | Not specified | 19.0 | Not specified | 1.7 |

| Inter-day Precision (% RSD) | Not specified | Not specified | Not specified | Not specified | Not specified |

| Limit of Quantification (LOQ) (nmol/L) | < 5 | > 5 | < 5 | > 5 | < 5 |

II. Experimental Protocols

This section details the methodology for the analysis of vitamin B6 in CSF samples.

A. Materials and Reagents

-

Pyridoxine hydrochloride (PN)

-

This compound hydrochloride (PN-d3)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Cerebrospinal fluid (CSF) samples

-

Microcentrifuge tubes

-

Autosampler vials

B. Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of PN and PN-d3 in ultrapure water.

-

Working Standard Solutions: Serially dilute the PN stock solution with a surrogate matrix (e.g., Ringer's solution) to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 150, 200 nmol/L).

-

Internal Standard Working Solution: Prepare a working solution of PN-d3 in the surrogate matrix at an appropriate concentration.

C. Sample Preparation

The following protocol is adapted from a validated method utilizing acetonitrile for protein precipitation.[2]

-

Sample Thawing: Thaw frozen CSF samples on ice. Protect from light throughout the procedure.

-